molecular formula C18H14N4O5S B585354 Sulfasalazine-d4 CAS No. 1346606-50-5

Sulfasalazine-d4

Cat. No.: B585354
CAS No.: 1346606-50-5
M. Wt: 402.417
InChI Key: OQANPHBRHBJGNZ-KUCGNTPVSA-N
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Mechanism of Action

Target of Action

Sulfasalazine-d4, like its parent compound Sulfasalazine, is thought to target various inflammatory molecules . The primary targets of Sulfasalazine are believed to be leukotrienes and prostaglandins . These molecules play a crucial role in the inflammatory response, and their inhibition can help manage inflammatory diseases .

Mode of Action

It is thought to inhibit leukotrienes and prostaglandins by blocking the cyclo-oxygenase . This interaction results in the modulation of local chemical mediators of the inflammatory response .

Biochemical Pathways

Sulfasalazine affects the metabolism of arachidonic acid to prostaglandins and leukotrienes . The effects are complex, but it appears that Sulfasalazine and its metabolite, 5-aminosalicylic acid, are weak inhibitors of both cyclo-oxygenase- and lipoxygenase-dependent pathways . This inhibition can lead to a more marked inhibition of the lipoxygenase pathway because of the additional ability of 5-aminosalicylic acid to enhance prostanoid production .

Pharmacokinetics

Sulfasalazine is poorly absorbed (3 to 12%) and has an elimination half-life of about 5 to 10 hours . The major part of Sulfasalazine is split by bacterial azo-reduction in the colon into 5-aminosalicylic acid and sulfapyridine . These two compounds carry out the main pharmacological activity of Sulfasalazine . The effective cleavage of Sulfasalazine depends on an intact colon and transit time .

Result of Action

The molecular and cellular effects of Sulfasalazine’s action are primarily anti-inflammatory. It is used to treat inflammatory diseases such as ulcerative colitis and rheumatoid arthritis . Research has shown that Sulfasalazine is also beneficial for patients with Crohn’s disease .

Action Environment

The action of Sulfasalazine is influenced by the environment within the body. For instance, the effective cleavage of Sulfasalazine into its active metabolites depends on the presence of intestinal bacteria . Additionally, the drug’s efficacy can be affected by the transit time within the colon .

Biochemical Analysis

Biochemical Properties

Sulfasalazine-d4 interacts with various enzymes, proteins, and other biomolecules. The concentration of this compound in the brain was much lower than that in plasma and only 1.26% of this compound was detected in mouse brain when compared to the this compound concentration in plasma .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The changes in the effects of this compound over time in laboratory settings include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfasalazine-d4 involves the incorporation of deuterium atoms into the sulfasalazine molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. One common method involves the reaction of deuterated 5-aminosalicylic acid with deuterated sulfapyridine under specific conditions to form the deuterated compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process includes multiple steps such as diazotization, coupling reactions, and purification to ensure the high purity of the final product. The use of advanced techniques like high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Sulfasalazine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .

Scientific Research Applications

Pharmacokinetic Studies

Sulfasalazine-d4 as an Internal Standard
this compound is frequently employed as an internal standard in chromatographic analyses to improve the accuracy of measurements of sulfasalazine and its metabolites. For example, in studies assessing the pharmacokinetics of sulfasalazine, deuterated compounds are used to account for variability in sample preparation and analysis, ensuring reliable quantification of drug levels in biological matrices .

Bioavailability Enhancement Studies
Research has shown that this compound can be utilized to investigate the effects of various compounds on the bioavailability of sulfasalazine. For instance, studies examining the interaction between curcumin and sulfasalazine demonstrated that curcumin significantly increased the plasma concentration of sulfasalazine when administered together, suggesting potential strategies for enhancing the therapeutic effects of sulfasalazine through dietary or supplemental interventions .

Therapeutic Efficacy

Rheumatoid Arthritis Treatment
Sulfasalazine has established efficacy as a disease-modifying antirheumatic drug (DMARD) in treating rheumatoid arthritis. Clinical trials have demonstrated that sulfasalazine significantly reduces disease activity, with improvements noted in tender and swollen joint counts, pain scores, and erythrocyte sedimentation rates compared to placebo . The use of this compound in these studies helps researchers track drug metabolism more accurately, leading to better understanding of its therapeutic mechanisms.

Inflammatory Bowel Disease Management
In addition to rheumatoid arthritis, sulfasalazine is indicated for managing ulcerative colitis and Crohn's disease. The dual action of sulfapyridine (a metabolite) provides systemic anti-inflammatory effects while 5-aminosalicylic acid offers localized mucosal protection . Research utilizing this compound can elucidate the pharmacodynamics involved in these therapeutic outcomes.

Safety Assessments

Adverse Event Monitoring
Recent pharmacovigilance studies have analyzed adverse events associated with sulfasalazine therapy, identifying both known and novel adverse reactions . The inclusion of this compound in these assessments allows for precise measurement of drug exposure levels and correlates them with reported adverse events, enhancing the understanding of safety profiles.

Long-term Safety Data
Longitudinal studies using this compound can provide insights into the long-term safety and efficacy of sulfasalazine treatment. This is particularly relevant given the complexities involved in chronic disease management where prolonged exposure to medications is common.

Case Studies

Study Type Condition Findings
Randomized Controlled TrialRheumatoid ArthritisSignificant reductions in disease activity scores; improved patient-reported outcomes .
Pharmacokinetic StudyDrug InteractionCurcumin increased plasma levels of sulfasalazine significantly; implications for combined therapies .
Safety AssessmentAdverse EventsIdentification of new adverse reactions; enhanced understanding of risk factors associated with therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfasalazine-d4 is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in biological systems, providing valuable insights into its metabolism and distribution .

Biological Activity

Sulfasalazine-d4 is a deuterated form of sulfasalazine, a compound widely used in the treatment of inflammatory bowel diseases (IBD) and rheumatoid arthritis (RA). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical implications, and case studies.

The biological activity of this compound is primarily attributed to its metabolites, particularly sulfapyridine and 5-aminosalicylic acid (5-ASA). The exact mechanisms remain under investigation, but several key actions have been identified:

  • Inhibition of Inflammatory Mediators : this compound inhibits the transcription factor nuclear factor kappa-B (NF-kB), leading to reduced expression of pro-inflammatory cytokines such as TNF-α. This suppression is crucial in managing autoimmune conditions where inflammation plays a central role .
  • Immunomodulatory Effects : this compound affects B cell function by inhibiting immunoglobulin production while sparing T cells. This selective inhibition may contribute to its therapeutic effects in conditions like RA .
  • Adenosine Pathway Modulation : The compound induces the conversion of adenine nucleotides to adenosine through ecto-5’-nucleotidase, which mediates anti-inflammatory activities independent of NF-kB inhibition .
  • Impact on Osteoclast Formation : By suppressing receptor activators of NF-kB ligand (RANKL) and stimulating osteoprotegerin, this compound may reduce osteoclastogenesis, providing a protective effect against bone erosion in RA .

2. Pharmacokinetics

This compound, like its parent compound, is poorly absorbed in the small intestine. It undergoes enzymatic cleavage by intestinal bacteria, releasing active metabolites that exert localized effects in the colon. The pharmacokinetics include:

  • Absorption : Approximately 20% of sulfasalazine is absorbed systemically, with peak plasma concentrations occurring within 3 to 6 hours post-administration .
  • Distribution : The drug exhibits high affinity for connective tissues and reaches significant concentrations in serous fluids and the intestinal wall .
  • Metabolism : Sulfasalazine is metabolized primarily by gut flora into sulfapyridine and 5-ASA, both contributing to its therapeutic effects. The metabolism can vary significantly among individuals due to genetic factors affecting drug metabolism enzymes .

3. Clinical Implications

This compound has been studied for its efficacy in treating various autoimmune diseases. Clinical findings indicate:

  • Rheumatoid Arthritis : Randomized controlled trials have demonstrated that sulfasalazine significantly reduces joint swelling and pain in RA patients. It is often used as a first-line disease-modifying antirheumatic drug (DMARD) .
  • Inflammatory Bowel Disease : In patients with ulcerative colitis, sulfasalazine promotes mucosal healing and reduces flare-ups. Its efficacy is attributed mainly to the 5-ASA component .

4. Case Studies

Several case studies highlight the biological activity and clinical outcomes associated with this compound:

Case StudyPatient DemographicsConditionFindings
Case 118-year-old femaleUlcerative ColitisDeveloped pancytopenia after treatment; symptoms improved post discontinuation .
Case 239-year-old maleRAExperienced agranulocytosis; recovery upon cessation of sulfasalazine therapy .
Case 312-year-old femaleJuvenile Idiopathic ArthritisDeveloped hypersensitivity syndrome; resolved after treatment adjustments .

These cases illustrate both the therapeutic benefits and potential adverse effects associated with this compound.

5. Safety Profile

Despite its efficacy, this compound is associated with several adverse reactions:

  • Hypersensitivity Reactions : Drug hypersensitivity syndrome has been reported, characterized by fever, rash, and systemic symptoms following treatment initiation .
  • Hematological Abnormalities : Cases of agranulocytosis and pancytopenia have been documented, necessitating regular monitoring of blood counts during therapy .

Properties

IUPAC Name

2-hydroxy-5-[[4-[(3,4,5,6-tetradeuteriopyridin-2-yl)sulfamoyl]phenyl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c23-16-9-6-13(11-15(16)18(24)25)21-20-12-4-7-14(8-5-12)28(26,27)22-17-3-1-2-10-19-17/h1-11,23H,(H,19,22)(H,24,25)/i1D,2D,3D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEXYHBECQHGNR-ATCXJBGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858414
Record name (3E)-6-Oxo-3-[2-(4-{[(~2~H_4_)pyridin-2-yl]sulfamoyl}phenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346606-50-5
Record name (3E)-6-Oxo-3-[2-(4-{[(~2~H_4_)pyridin-2-yl]sulfamoyl}phenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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